molecular formula C18H27FN2O B5972172 2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol

2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol

Cat. No. B5972172
M. Wt: 306.4 g/mol
InChI Key: ZFGSMDJNLHNRGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol, also known as ABT-089, is a compound that has been extensively studied for its potential therapeutic applications. This compound is a selective agonist of the α4β2 nicotinic acetylcholine receptor, which is involved in cognitive processes such as attention, learning, and memory.

Scientific Research Applications

2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. In addition, 2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol has been studied for its potential as a smoking cessation aid due to its agonist activity at nicotinic acetylcholine receptors.

Mechanism of Action

2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol acts as a selective agonist of the α4β2 nicotinic acetylcholine receptor, which is involved in cognitive processes such as attention, learning, and memory. Activation of this receptor by 2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol results in increased release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in cognitive function.
Biochemical and Physiological Effects
2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol has been shown to improve cognitive function in animal models of Alzheimer's disease, ADHD, and schizophrenia. It has also been shown to increase dopamine release in the prefrontal cortex, which is involved in attention and working memory. In addition, 2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol has been shown to increase acetylcholine release in the hippocampus, which is involved in learning and memory.

Advantages and Limitations for Lab Experiments

2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol has several advantages for use in lab experiments. It is a highly selective agonist of the α4β2 nicotinic acetylcholine receptor, which allows for specific targeting of this receptor. In addition, 2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol has a long half-life, which allows for sustained activation of the receptor. However, 2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.

Future Directions

There are several future directions for research on 2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol. One area of interest is its potential as a smoking cessation aid. Further studies are needed to determine the efficacy and safety of 2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol for this indication. In addition, 2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol has potential applications in the treatment of other neurological and psychiatric disorders, such as Parkinson's disease and depression. Further studies are needed to determine the efficacy of 2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol for these indications and to identify potential side effects. Finally, there is a need for further optimization of the synthesis method for 2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol to improve its solubility and stability.

Synthesis Methods

The synthesis of 2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol involves the reaction of 4-(2-fluorobenzyl)piperazine with cyclopentanone in the presence of sodium hydride and ethanol. The resulting product is then reduced using sodium borohydride to yield 2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol. This synthesis method has been optimized to produce high yields of 2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol with high purity.

properties

IUPAC Name

2-[1-cyclopentyl-4-[(2-fluorophenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O/c19-18-8-4-1-5-15(18)13-20-10-11-21(16-6-2-3-7-16)17(14-20)9-12-22/h1,4-5,8,16-17,22H,2-3,6-7,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGSMDJNLHNRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2CCO)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-Cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.